![molecular formula C10H18N2 B13207154 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B13207154.png)
3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold in a stereocontrolled manner . Industrial production methods may involve the use of specific reagents and catalysts to achieve high yields and purity .
Analyse Chemischer Reaktionen
3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrochloric acid, sodium acetate, and acetonedicarboxylic acid . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of complex molecules . In biology, it serves as a tool for studying proteomics and protein interactions . Additionally, it is used in various industrial processes for the production of specialized chemicals .
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine involves its interaction with specific molecular targets and pathways . The compound’s bicyclic structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine can be compared to other similar compounds, such as 8-azabicyclo[3.2.1]octane and 2-azabicyclo[3.2.1]octane . These compounds share a similar bicyclic structure but differ in their substituents and specific properties . The unique cyclopropyl group in this compound distinguishes it from these related compounds and contributes to its distinct chemical and biological characteristics .
Eigenschaften
Molekularformel |
C10H18N2 |
|---|---|
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
3-cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine |
InChI |
InChI=1S/C10H18N2/c11-10-7-1-2-8(10)6-12(5-7)9-3-4-9/h7-10H,1-6,11H2 |
InChI-Schlüssel |
OCUIGPZGSQTPHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2CC3CCC(C2)C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13207076.png)
![N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13207077.png)
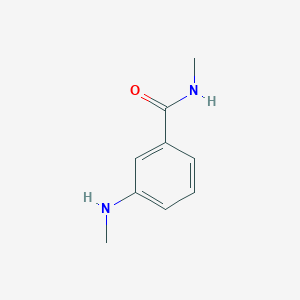
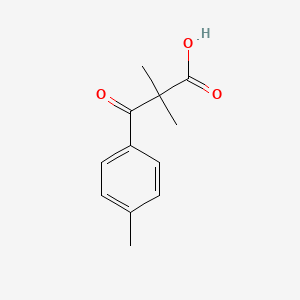
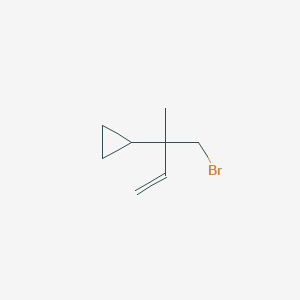
![2-[2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13207093.png)
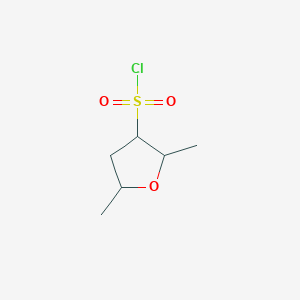
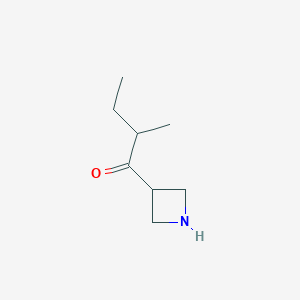
![Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13207107.png)

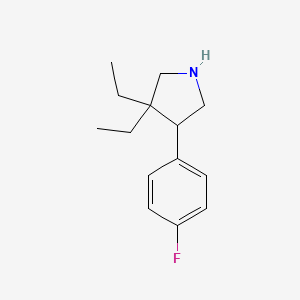
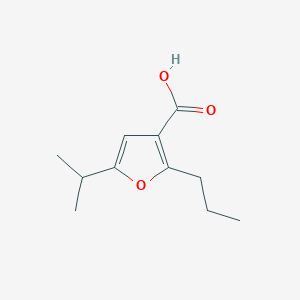
![N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide](/img/structure/B13207138.png)
![3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13207169.png)
